N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic heteroaromatic compound that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The incorporation of a pyridine-3-carboxamide moiety into the benzoxazole framework enhances its potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux temperature . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the pyridine-3-carboxamide group.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs well-organized synthetic methodologies that utilize various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts . These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide include other benzoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzoxazole and pyridine-3-carboxamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-18(14-6-4-10-20-12-14)21-15-7-3-5-13(11-15)19-22-16-8-1-2-9-17(16)24-19/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWNSTVBGPAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808432 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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